

In-Vitro Characterization of AC-90179: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 5-HT2A receptor inverse agonist.[1] This document provides a comprehensive overview of the in-vitro pharmacological profile of **AC-90179**, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization. The data presented herein is crucial for understanding the mechanism of action of **AC-90179** and for guiding further research and development.

Data Presentation: Quantitative In-Vitro Pharmacology of AC-90179

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of **AC-90179** at various neurotransmitter receptors. The data is primarily derived from radioligand binding assays and the Receptor Selection and Amplification Technology (R-SAT) functional assay.

Table 1: Receptor Binding Affinity Profile of AC-90179



Receptor	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
Human 5-HT2A	[3H]ketanserin	Human recombinant (HEK293 cells)	2.5	[2]
Human 5-HT2C	[3H]mesulergine	Human recombinant (CHO cells)	250	[1]
Human Dopamine D2	[3H]spiperone	Human recombinant (CHO cells)	>10,000	[1]
Human Histamine H1	[3H]pyrilamine	Human recombinant (CHO cells)	>10,000	[1]

Table 2: Functional Inverse Agonist and Antagonist Activity of AC-90179

Receptor	Assay Type	Activity	IC50 (nM)	Reference
Human 5-HT2A	R-SAT	Inverse Agonist	2.1	[2]
Human 5-HT2A	R-SAT	Competitive Antagonist (vs. 5-HT)	2.5	[2]
Human 5-HT2C	R-SAT	Antagonist (vs. 5-HT)	130	[1]

Experimental ProtocolsRadioligand Binding Assays

Objective: To determine the binding affinity (Ki) of **AC-90179** for various G-protein coupled receptors.

General Protocol (using 5-HT2A receptor as an example):



- Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
- Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin.
- Radioligand: [3H]ketanserin is used as the radioligand for the 5-HT2A receptor.
- Incubation: A constant concentration of [3H]ketanserin (typically at its Kd value) is incubated with the cell membranes and varying concentrations of the test compound (**AC-90179**).
- Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 μM mianserin).
- Equilibration: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Selection and Amplification Technology (R-SAT) Assay

Objective: To determine the functional activity of **AC-90179** as an inverse agonist and antagonist at the 5-HT2A receptor.



Principle: R-SAT is a cell-based functional assay that measures receptor-mediated cell growth. In this system, NIH-3T3 cells are co-transfected with a G-protein coupled receptor (e.g., 5-HT2A) and a selectable marker. Activation of the receptor by an agonist leads to cell proliferation, which can be quantified. Conversely, an inverse agonist will suppress the constitutive (basal) signaling of the receptor, leading to a decrease in cell growth.

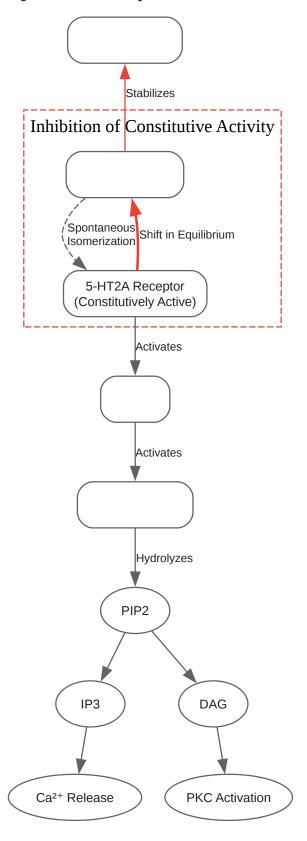
Protocol Outline:

- Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently co-transfected with plasmids encoding the human 5-HT2A receptor and a selectable marker.
- Plating: Transfected cells are plated in multi-well plates.
- Compound Addition:
 - Inverse Agonist Activity: Cells are treated with varying concentrations of AC-90179 alone to measure the inhibition of basal cell growth.
 - Antagonist Activity: Cells are treated with a fixed concentration of an agonist (e.g., serotonin) in the presence of varying concentrations of AC-90179.
- Incubation: The cells are incubated for a period of time (e.g., 5-7 days) to allow for cell growth.
- Quantification of Cell Growth: Cell proliferation is quantified using a suitable method, such as measuring the activity of a constitutively expressed reporter enzyme (e.g., alkaline phosphatase) or by using a fluorescent dye that binds to DNA.
- Data Analysis:
 - Inverse Agonist Potency (IC50): The concentration of AC-90179 that causes a 50% reduction in the basal cell growth is determined.
 - Antagonist Potency (IC50): The concentration of AC-90179 that inhibits 50% of the agonist-stimulated cell growth is determined.

Mandatory Visualizations



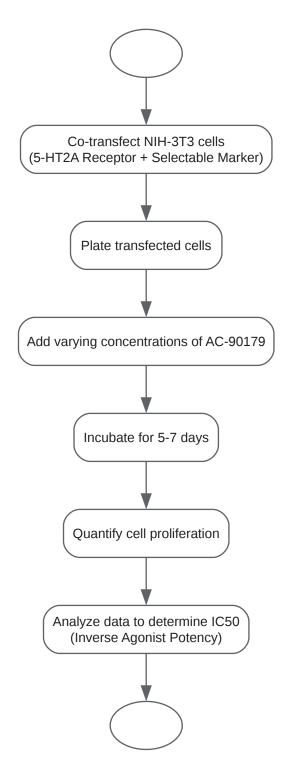
Signaling Pathways and Experimental Workflows



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Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.



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References

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